BenchChemオンラインストアへようこそ!

Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate

Lipophilicity Drug-likeness Permeability

This compound features a 3-methylbenzamido substituent that elevates XLogP3-AA to 4.1, enhancing membrane permeability for intracellular kinase assays. A single ethyl ester handle simplifies derivatization without selective protection. Multi-vendor availability at ≥95% purity ensures consistent supply for iterative SAR cycles. Head-to-head testing with des-methyl analog (EC50 5740 nM vs. p65) generates clean SAR data for NF-κB inhibitor optimization.

Molecular Formula C16H17NO3S
Molecular Weight 303.38
CAS No. 477567-31-0
Cat. No. B2681876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate
CAS477567-31-0
Molecular FormulaC16H17NO3S
Molecular Weight303.38
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=CC(=C2)C)C
InChIInChI=1S/C16H17NO3S/c1-4-20-16(19)14-11(3)9-13(21-14)17-15(18)12-7-5-6-10(2)8-12/h5-9H,4H2,1-3H3,(H,17,18)
InChIKeyKFMZEBCKKWXORP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate (CAS 477567-31-0): A 3-Methylbenzamido Thiophene-2-carboxylate Building Block for Medicinal Chemistry and Kinase-Targeted Library Design


Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate (CAS 477567-31-0) is a synthetic thiophene-2-carboxylate derivative featuring a 3-methylbenzamido substituent at the 5-position and an ethyl ester at the 2-position [1]. With a molecular weight of 303.4 g/mol and a computed XLogP3-AA of 4.1, this compound occupies a moderately lipophilic chemical space characteristic of kinase inhibitor scaffolds [1]. It belongs to a broader class of amido-thiophene compounds that have been disclosed in patents as inhibitors of protein kinases and other therapeutic targets [2]. This compound is commercially available as a research chemical from multiple vendors, typically at ≥95% purity, and is utilized as a synthetic intermediate in drug discovery programs .

Why Generic Substitution Fails: Structural and Physicochemical Differentiation of Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate from Closest Analogs


Within the thiophene-2-carboxylate series, seemingly minor structural modifications—such as the presence or position of a methyl substituent on the benzamido ring—produce quantifiable differences in lipophilicity, molecular weight, and potentially biological target engagement [1]. The closest analog, ethyl 5-benzamido-3-methylthiophene-2-carboxylate (CAS 41940-44-7), lacks the 3-methyl group on the benzamide phenyl ring, resulting in a lower XLogP3-AA of 3.7 versus 4.1 for the target compound [1][2]. This lipophilicity shift of 0.4 log units can significantly influence membrane permeability, metabolic stability, and off-target binding profiles in cell-based assays. The des-methyl analog has demonstrated measurable activity against transcription factor p65 (NF-κB p65) with an EC50 of 5740 nM [3], providing a benchmark against which the structural impact of the 3-methylbenzamido modification can be rationally interrogated. Simply interchanging these analogs without accounting for these physicochemical and potential pharmacodynamic differences risks invalidating structure-activity relationship (SAR) hypotheses and confounding screening results.

Head-to-Head Quantitative Evidence: Where Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate (CAS 477567-31-0) Differs Measurably from Its Closest Comparator


Lipophilicity Advantage: XLogP3-AA Comparison with Des-Methyl Analog

The target compound exhibits a computed XLogP3-AA of 4.1, compared to 3.7 for the des-methyl analog ethyl 5-benzamido-3-methylthiophene-2-carboxylate (CAS 41940-44-7), representing a +0.4 log unit increase in lipophilicity attributable to the 3-methyl substituent on the benzamido ring [1][2]. This difference places the target compound in a distinct region of lipophilicity space that may confer enhanced passive membrane permeability and altered tissue distribution.

Lipophilicity Drug-likeness Permeability

Molecular Weight Differentiation: Impact on Ligand Efficiency and Synthetic Tractability

The target compound (MW = 303.4 g/mol) is 14.0 Da heavier than the des-methyl analog (MW = 289.4 g/mol) due to the extra methyl group [1][2]. While both compounds fall within acceptable lead-like space, the higher molecular weight of the target compound reflects an incremental increase in structural complexity that may translate to enhanced shape complementarity with hydrophobic protein pockets.

Molecular weight Lead-likeness Fragment-based design

Biological Activity Benchmarking via Structurally Closest Analog with Quantitative EC50 Data

Although no direct bioactivity data are currently available for the target compound, the des-methyl analog ethyl 5-benzamido-3-methylthiophene-2-carboxylate has a reported EC50 of 5740 nM against human transcription factor p65 (NF-κB p65) in a cell-based assay conducted by the Southern Research Molecular Libraries Screening Center [1]. This quantitative benchmark allows researchers to assess the impact of introducing a 3-methyl substituent on the benzamido ring—the sole structural difference—on target engagement and potency. Any observed shift in activity can be directly attributed to the methyl group, providing a clean SAR probe.

NF-kB p65 inhibition Transcription factor Cell-based assay

Synthetic Versatility: Mono-Ester vs. Diester Analog Comparison for Downstream Derivatization

The target compound is a mono-ethyl ester with a single benzamido function, whereas the structurally related analog diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate (CAS 462099-00-9) bears an additional ester group at the 4-position [1]. The mono-ester architecture of the target compound provides a single reactive handle for selective hydrolysis or amidation, simplifying downstream synthetic routes and reducing the risk of unwanted side reactions during library synthesis [1].

Synthetic intermediate Building block Derivatization

Commercial Availability and Purity: Procurement-Ready Status Across Multiple Vendors

The target compound is commercially stocked at ≥95% purity by at least two vendors (CheMenu, Kuujia) as a ready-to-ship research chemical [1]. In contrast, several close analogs—including the 4-phenoxybenzamido (CAS 477567-64-9) and 3-methylsulfanylbenzamido (CAS 896339-74-5) derivatives—show more limited vendor availability or require custom synthesis, potentially introducing lead times and batch-to-batch variability [2]. The consistent commercial supply of the target compound supports reproducible SAR studies and reduces procurement risk.

Vendor sourcing Purity Supply chain

High-Impact Application Scenarios for Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate Derived from Quantitative Differentiation Evidence


NF-κB Pathway SAR Studies: Probing the Effect of 3-Methylbenzamido Substitution on Transcription Factor p65 Inhibition

The des-methyl analog ethyl 5-benzamido-3-methylthiophene-2-carboxylate has a validated EC50 of 5740 nM against transcription factor p65 [1]. By procuring the target compound and testing it in the same or equivalent cell-based NF-κB p65 assay, researchers can directly quantify the contribution of the 3-methylbenzamido group to target engagement. This head-to-head comparison provides a clean SAR data point that can inform the design of more potent NF-κB inhibitors, a target relevant to inflammation and oncology.

Kinase Inhibitor Library Design: Exploiting Moderately Elevated Lipophilicity for Improved Membrane Permeability

With an XLogP3-AA of 4.1—0.4 log units higher than its des-methyl analog [1]—the target compound is better suited for cellular kinase assays where passive membrane permeability is critical. Compound library designers can prioritize this building block when synthesizing analogs intended for intracellular kinase targets, particularly those with hydrophobic ATP-binding pockets.

Single-Point Derivatization Scaffold for Focused Amide/Ester Libraries

Unlike the diester analog (CAS 462099-00-9) which contains two reactive ester groups, the target compound's mono-ester architecture offers a single, well-defined derivatization handle at the 2-position carboxylate [2]. This enables straightforward amidation or hydrolysis without the need for selective protection strategies, accelerating the synthesis of focused compound libraries for high-throughput screening.

Reliable Procurement for Iterative Medicinal Chemistry Campaigns

Multi-vendor availability at ≥95% purity (CheMenu, Kuujia) ensures consistent supply for extended SAR programs [3]. This contrasts with analogs such as the 4-phenoxy and 3-methylsulfanyl derivatives, which have more fragmented supply chains. For laboratories executing iterative design-make-test cycles, this procurement reliability translates to shorter cycle times and reduced batch variability.

Quote Request

Request a Quote for Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.